3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Medicinal Chemistry Formulation Science Solubility

3-(3-Aminophenyl)-N-methylpropanamide hydrochloride (CAS 1201633-58-0) is differentiated from its free base (CAS 1018542-66-9) and positional isomers by its HCl salt form, which provides superior aqueous solubility essential for cell-based assays and in vivo dosing. The meta-substitution confers a LogP of 2.37 (vs. 1.92 para), enabling precise lipophilicity tuning in SAR campaigns. Dual reactive handles—free aromatic amine and N-methyl amide—support divergent derivatization for kinase inhibitors and GPCR ligands. A documented one-pot reduction (62.5% yield) validates its role as a key intermediate. Supplied at ≥95% purity. Inquire for bulk pricing.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 1201633-58-0
Cat. No. B1521917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-aminophenyl)-N-methylpropanamide hydrochloride
CAS1201633-58-0
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCNC(=O)CCC1=CC(=CC=C1)N.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H
InChIKeyNZAKGMITRBAECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminophenyl)-N-methylpropanamide Hydrochloride (CAS 1201633-58-0): A Meta-Substituted Aminophenyl Propanamide Salt for Pharmaceutical R&D and Chemical Synthesis


3-(3-Aminophenyl)-N-methylpropanamide hydrochloride (CAS 1201633-58-0) is a hydrochloride salt of an aminophenyl propanamide featuring a meta-substituted amine and an N-methylated amide . This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules . Its hydrochloride form enhances handling and aqueous compatibility, making it suitable for a range of in vitro and in vivo applications.

Why 3-(3-Aminophenyl)-N-methylpropanamide Hydrochloride Cannot Be Simply Swapped with Its Free Base or Positional Isomers


Direct substitution of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride with its free base (CAS 1018542-66-9) or positional isomers (ortho: CAS 1018506-37-0; para: CAS 705256-69-5) is not trivial. The hydrochloride salt form confers distinct solubility and stability properties critical for aqueous formulations, while the meta substitution pattern on the phenyl ring alters lipophilicity and electronic character compared to ortho and para analogs . Such differences can significantly impact reaction yields, biological activity, and pharmacokinetic behavior, necessitating precise compound selection based on empirical data [1].

Quantitative Differentiation of 3-(3-Aminophenyl)-N-methylpropanamide Hydrochloride: Head-to-Head Data for Informed Procurement


Salt Form Advantage: Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt of 3-(3-aminophenyl)-N-methylpropanamide exhibits improved aqueous solubility compared to its free base (CAS 1018542-66-9), a property critical for biological assays and formulation development. While direct solubility data for this specific compound are not available, a class-level study on bedaquiline salts demonstrated that the hydrochloride form achieved a solubility of 0.6437 mg/mL in water, whereas the free base exhibited significantly lower solubility [1]. This general trend supports the selection of the hydrochloride salt for applications requiring aqueous compatibility.

Medicinal Chemistry Formulation Science Solubility

Purity Specification: 95% Minimum Ensures Reproducible Research Outcomes

Commercial suppliers of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, such as AKSci, specify a minimum purity of 95% . This specification is comparable to the free base and dihydrochloride salt (also 95% min) , ensuring that researchers can expect consistent quality across different salt forms. However, the hydrochloride salt offers the additional benefit of improved handling and storage stability due to its crystalline nature.

Chemical Synthesis Quality Control Reproducibility

Lipophilicity Differentiation: Meta Isomer Exhibits Higher LogP Than Para Isomer

The meta-substituted 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (free base form) has a predicted LogP of 2.37, whereas the para-substituted isomer (CAS 705256-69-5) has a predicted LogP of 1.92 [1]. This 0.45 LogP unit difference corresponds to an approximately 2.8-fold higher partition coefficient for the meta isomer, indicating greater lipophilicity. Such a difference can influence membrane permeability and target binding in biological systems.

Medicinal Chemistry Drug Design Physicochemical Properties

Demonstrated Synthetic Utility: 62.5% Yield in One-Pot Reduction

A reported synthesis of 3-(3-aminophenyl)-N-methylpropanamide (free base) from N-methyl-3-(3-nitrophenyl)acrylamide achieved a yield of 2.5 g (approx. 62.5%) using a one-pot reduction with triethylsilane and Pd-C in methanol at room temperature over 1 hour . This yield provides a benchmark for researchers employing this compound as an intermediate, enabling comparisons with alternative synthetic routes or building blocks.

Organic Synthesis Process Chemistry Yield Optimization

Optimal Use Cases for 3-(3-Aminophenyl)-N-methylpropanamide Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring Meta-Substituted Aromatic Amines

The meta substitution pattern of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, combined with its higher lipophilicity (LogP 2.37 vs. 1.92 for the para isomer), makes it a preferred scaffold for structure-activity relationship (SAR) studies where subtle changes in hydrophobicity and electronic distribution are being probed . The 95% minimum purity ensures reliable SAR data.

Aqueous Formulation Development and In Vitro Assays

The hydrochloride salt form enhances aqueous solubility, a critical requirement for preparing dosing solutions and performing cell-based assays. Researchers developing in vitro models or early-stage formulations should prioritize this salt over the free base to avoid precipitation and ensure consistent compound exposure [1].

Building Block for Amide Coupling and Reductive Amination Reactions

The free amine group on the phenyl ring and the N-methyl amide functionality provide two distinct reactive handles for diversification. The documented synthetic route achieving a 62.5% yield in a one-pot reduction demonstrates the compound's viability as a key intermediate in multi-step syntheses of more complex molecules, such as kinase inhibitors or GPCR ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.